molecular formula C19H21N3O3S B5763484 N-cyclopentyl-1-(3-pyridinylcarbonyl)-5-indolinesulfonamide

N-cyclopentyl-1-(3-pyridinylcarbonyl)-5-indolinesulfonamide

Cat. No. B5763484
M. Wt: 371.5 g/mol
InChI Key: MUYDAMGLHIGJRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentyl-1-(3-pyridinylcarbonyl)-5-indolinesulfonamide, also known as CPI-1189, is a chemical compound that has gained attention in the scientific community for its potential use in the treatment of various diseases. CPI-1189 belongs to the class of indole sulfonamides and is a potent inhibitor of the enzyme phosphodiesterase (PDE) 4.

Mechanism of Action

N-cyclopentyl-1-(3-pyridinylcarbonyl)-5-indolinesulfonamide works by inhibiting the enzyme phosphodiesterase 4, which is involved in the breakdown of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, N-cyclopentyl-1-(3-pyridinylcarbonyl)-5-indolinesulfonamide increases the levels of cAMP, which in turn leads to the activation of protein kinase A (PKA) and the downregulation of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-cyclopentyl-1-(3-pyridinylcarbonyl)-5-indolinesulfonamide has been shown to have anti-inflammatory and immunomodulatory effects in various in vitro and in vivo studies. The compound has been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and to increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10).

Advantages and Limitations for Lab Experiments

One of the main advantages of N-cyclopentyl-1-(3-pyridinylcarbonyl)-5-indolinesulfonamide is its potent inhibitory effect on PDE4, which makes it a promising candidate for the development of new therapies for inflammatory diseases. However, the compound has also been shown to have some limitations, including its low solubility and poor bioavailability.

Future Directions

There are several potential future directions for research on N-cyclopentyl-1-(3-pyridinylcarbonyl)-5-indolinesulfonamide. One area of interest is the development of new formulations of the compound that can improve its solubility and bioavailability. Another area of interest is the investigation of the compound's potential use in the treatment of other diseases, such as neurological disorders and cancer. Additionally, further studies are needed to elucidate the precise mechanism of action of N-cyclopentyl-1-(3-pyridinylcarbonyl)-5-indolinesulfonamide and to identify potential side effects and safety concerns.

Synthesis Methods

N-cyclopentyl-1-(3-pyridinylcarbonyl)-5-indolinesulfonamide can be synthesized using various methods, including the reaction of 5-indolinesulfonamide with pyridine-3-carboxylic acid chloride in the presence of a base. The reaction yields N-cyclopentyl-1-(3-pyridinylcarbonyl)-5-indolinesulfonamide as a white crystalline solid, which can be further purified using recrystallization.

Scientific Research Applications

N-cyclopentyl-1-(3-pyridinylcarbonyl)-5-indolinesulfonamide has been extensively studied for its potential use in the treatment of various diseases, including inflammatory bowel disease, chronic obstructive pulmonary disease, and asthma. The compound has been shown to have anti-inflammatory and immunomodulatory effects, making it a promising candidate for the development of new therapies.

properties

IUPAC Name

N-cyclopentyl-1-(pyridine-3-carbonyl)-2,3-dihydroindole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3S/c23-19(15-4-3-10-20-13-15)22-11-9-14-12-17(7-8-18(14)22)26(24,25)21-16-5-1-2-6-16/h3-4,7-8,10,12-13,16,21H,1-2,5-6,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUYDAMGLHIGJRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NS(=O)(=O)C2=CC3=C(C=C2)N(CC3)C(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-1-(pyridine-3-carbonyl)-2,3-dihydroindole-5-sulfonamide

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